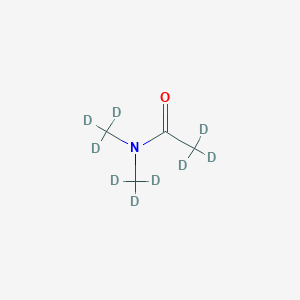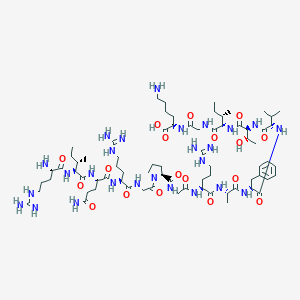
2-Bromo-4-fluoro-5-nitrobenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to 2-Bromo-4-fluoro-5-nitrobenzoic acid often involves multistep reactions, starting from commercially available materials. For example, the synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic acid involves polymer-supported phenylendiamines leading to various nitrogenous heterocycles through immobilization, chlorination, reduction, and cyclization processes (Křupková et al., 2013). This demonstrates the versatility of halogenated nitrobenzoic acids in heterocyclic synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-4-fluoro-5-nitrobenzoic acid is often elucidated using spectroscopic techniques and crystallography. For instance, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a compound with functional groups akin to those in 2-Bromo-4-fluoro-5-nitrobenzoic acid, reveals hydrogen-bonded dimers and provides insight into the spatial arrangement of substituents (Jedrzejas et al., 1995).
Chemical Reactions and Properties
The chemical behavior of 2-Bromo-4-fluoro-5-nitrobenzoic acid and related compounds includes a range of reactions facilitated by their active substituents. For example, the nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes leading to the construction of isoxazoles showcases the reactivity of bromo and fluoro groups in facilitating cyclization and substitution reactions (Bondarenko et al., 2016).
Physical Properties Analysis
The physical properties of halogenated nitrobenzoic acids, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the crystallographic study of halo and nitro-substituted aromatic compounds provides insights into intermolecular interactions and crystal packing, which are crucial for understanding the compound's solubility and stability (Smith et al., 1997).
Chemical Properties Analysis
The chemical properties of 2-Bromo-4-fluoro-5-nitrobenzoic acid, such as reactivity towards nucleophiles, electrophiles, and radicals, are key to its application in organic synthesis. The presence of electron-withdrawing nitro and halogen groups makes the benzoic acid moiety more susceptible to nucleophilic attack, enabling a variety of chemical transformations. Studies on the nitrosation and subsequent reactions of related compounds offer valuable insights into the chemical behavior and reactivity patterns of these molecules (Bondarenko et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis of Substituted Benzimidazoles and Benzodiazepin-2-ones :
- A solid-phase synthesis method uses resin-bound 4-fluoro-3-nitrobenzoic acid and various amines to create substituted 2-aminomethylbenzimidazoles, indicating potential applications in pharmaceutical research (Kilburn, Lau, & Jones, 2000).
- Another study highlights the solid-phase synthesis of 1,5-benzodiazepin-2-ones, indicating a promising method for synthesizing related compounds with high purity and yield (Schwarz, Tumelty, & Gallop, 1998).
Drug Discovery and Pharmacological Research :
- The compound 5-Fluoro-2-nitrobenzoic acid is identified as a promising candidate for the synthesis of guanine-mimetic libraries, indicating potential applications in drug discovery (Miller & Mitchison, 2004).
Chemical Synthesis and High-Performance Liquid Chromatography :
- 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole is identified as enhancing high-performance liquid chromatography for sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).
- 4-Chloro-2-fluoro-5-nitrobenzoic acid is mentioned as a building block for solid-phase synthesis of various heterocyclic scaffolds (Křupková, Funk, Soural, & Hlaváč, 2013).
Analysis of Electronic Structures and Molecular Interactions :
- Crystallographic studies on various benzoic acid derivatives, including 4-bromo-2 nitrobenzoic acid, reveal details about intermolecular interactions and electronic structures (Pramanik, Dey, & Mukherjee, 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Bromo-4-fluoro-5-nitrobenzoic acid is a commonly used organic synthesis intermediate . It can also serve as a catalyst, a coordination reagent, and an important reagent for research purposes .
Mode of Action
The compound is known to participate in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The reaction involves the coupling of an organoboron compound with an organic halide .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide. In the transmetalation step, the organoboron compound transfers an organic group to the palladium .
Result of Action
The result of the Suzuki–Miyaura coupling reaction involving 2-Bromo-4-fluoro-5-nitrobenzoic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds.
Propiedades
IUPAC Name |
2-bromo-4-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APETYHSLTIVOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290689 | |
| Record name | 2-Bromo-4-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-5-nitrobenzoic acid | |
CAS RN |
1036389-83-9 | |
| Record name | 2-Bromo-4-fluoro-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036389-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-fluoro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)